molecular formula C22H16N6O2S3 B5965765 N~1~-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE

N~1~-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE

Cat. No.: B5965765
M. Wt: 492.6 g/mol
InChI Key: JLAAJZVOYBBCFR-UHFFFAOYSA-N
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Description

N~1~-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrimidine ring, and various sulfur-containing substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The key steps include the formation of the thiadiazole ring and the pyrimidine ring, followed by the introduction of the benzylsulfanyl and cyano groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~1~-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial or anticancer properties.

    Medicine: As a lead compound for the development of new drugs.

    Industry: As a precursor for the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N1-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is not well understood, but it is believed to involve interactions with specific molecular targets and pathways. These could include enzymes, receptors, or other proteins that play a role in biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole and pyrimidine derivatives, such as:

Uniqueness

What sets N1-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE apart is its unique combination of functional groups and the potential for diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N6O2S3/c23-11-16-18(15-9-5-2-6-10-15)25-20(26-19(16)30)31-13-17(29)24-21-27-28-22(33-21)32-12-14-7-3-1-4-8-14/h1-10H,12-13H2,(H,24,27,29)(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAAJZVOYBBCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)CSC3=NC(=C(C(=O)N3)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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